Comprehensive Technical Guide: Chemical Structure, Synthesis, and Molecular Properties of N-(4-Formylphenyl)-N-methylmethanesulfonamide
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Molecular Properties of N-(4-Formylphenyl)-N-methylmethanesulfonamide
Executive Summary
In modern medicinal chemistry and drug discovery, the strategic selection of bifunctional building blocks is critical for developing complex active pharmaceutical ingredients (APIs). N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS: 1895393-75-5) is a highly versatile intermediate[1][2]. It features an electrophilic para-formyl group primed for carbon-carbon or carbon-nitrogen bond formation, coupled with an N-methylated sulfonamide moiety that acts as a metabolically stable, lipophilic pharmacophore.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and downstream applications—particularly its emerging role in the synthesis of epigenetic modulators such as DNA methyltransferase 1 (DNMT1) inhibitors[3].
Physicochemical and Structural Profiling
Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The N-methylation of the sulfonamide group eliminates its hydrogen-bond donating capability, a common strategic modification used to increase membrane permeability and oral bioavailability in final drug candidates.
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Name | N-(4-Formylphenyl)-N-methylmethanesulfonamide | IUPAC nomenclature[4]. |
| CAS Number | 1895393-75-5 | Unique registry identifier[2]. |
| Molecular Formula | C₉H₁₁NO₃S | Core elemental composition[4]. |
| Molecular Weight | 213.25 g/mol | Optimal low-MW fragment for lead optimization[4]. |
| Exact Mass | 213.0460 Da | Critical for High-Resolution Mass Spectrometry (HRMS)[5]. |
| H-Bond Donors | 0 | N-methylation prevents H-bond donation, improving LogP. |
| H-Bond Acceptors | 3 | Two on the sulfonyl group, one on the formyl oxygen. |
| Rotatable Bonds | 3 | Allows conformational flexibility for target binding. |
| Calculated TPSA | ~54.5 Ų | Well within the <140 Ų limit for oral bioavailability. |
Synthetic Methodology & Experimental Protocols
The synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide is typically achieved through a two-step sequence starting from commercially available 4-aminobenzaldehyde.
Figure 1: Step-by-step synthetic workflow for N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Protocol 1: Sulfonylation of 4-Aminobenzaldehyde
Objective: Establish the methanesulfonamide linkage. Causality & Design: Methanesulfonyl chloride (MsCl) is highly moisture-sensitive. Anhydrous dichloromethane (DCM) is used to prevent the hydrolysis of MsCl into methanesulfonic acid, which would drastically reduce the yield. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
Step-by-Step Procedure:
-
Preparation: Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add anhydrous pyridine (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Introduce methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar aniline spot confirms completion.
-
Workup: Quench with 1N HCl to remove excess pyridine, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-(4-formylphenyl)methanesulfonamide.
Protocol 2: N-Methylation of the Sulfonamide
Objective: Install the N-methyl group to yield the final target. Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because it is mild enough to selectively deprotonate the acidic sulfonamide N-H (pKa ~10) without triggering unwanted aldol condensations at the sensitive formyl group. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the Sₙ2 substitution with methyl iodide (MeI).
Step-by-Step Procedure:
-
Preparation: Dissolve N-(4-formylphenyl)methanesulfonamide (1.0 eq) in anhydrous DMF (0.3 M).
-
Deprotonation: Add finely powdered K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Stir the reaction at room temperature for 3 hours.
-
Validation: Monitor via LC-MS. The mass shift from[M+H]⁺ 200.0 to 214.05 confirms successful methylation.
-
Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum to afford pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Reactivity Pathways and Downstream Applications
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde acts as a versatile synthetic handle for late-stage functionalization.
Figure 2: Key downstream synthetic pathways utilizing the formyl functional group.
Application in Epigenetic Drug Discovery
Recent advancements in oncology have highlighted the importance of DNA methyltransferase 1 (DNMT1) inhibitors[3]. Aberrant DNMT1 function leads to the hypermethylation of tumor suppressor genes. N-(4-Formylphenyl)-N-methylmethanesulfonamide is frequently utilized as a precursor in the synthesis of novel, non-cytotoxic DNMT1 inhibitors[3].
Through reductive amination (using sodium triacetoxyborohydride, NaBH(OAc)₃), the formyl group is converted into a substituted benzylamine. This transformation allows researchers to attach complex heterocyclic target-binding domains while retaining the N-methylmethanesulfonamide tail to optimize the molecule's pharmacokinetic profile and binding affinity within the enzyme's catalytic pocket.
Analytical Characterization & Validation
To ensure scientific integrity and trustworthiness, any synthesized batch of N-(4-Formylphenyl)-N-methylmethanesulfonamide must be validated against the following analytical standards:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.95 (s, 1H): Confirms the presence of the intact aldehyde proton.
-
δ 7.95 (d, J = 8.4 Hz, 2H) & δ 7.55 (d, J = 8.4 Hz, 2H): Characteristic AA'BB' splitting pattern of the para-substituted phenyl ring.
-
δ 3.35 (s, 3H): N-methyl protons.
-
δ 2.90 (s, 3H): S-methyl protons of the methanesulfonyl group.
-
-
LC-MS (ESI+):
-
Calculated Exact Mass: 213.0460[5].
-
Observed [M+H]⁺: m/z 214.05.
-
Observed [M+Na]⁺: m/z 236.03.
-
References
- Google Patents. "WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications". World Intellectual Property Organization.
-
National Center for Biotechnology Information (PubChem). "1,1-Dioxo-1,2-benzothiazol-3-one;ethane | C9H11NO3S | CID 54189935" (Reference for Exact Mass & Formula properties of C9H11NO3S isomers). PubChem Database. Available at: [Link]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 1895393-75-5|Methanesulfonamide, N-(4-formylphenyl)-N-methyl-|BLD Pharm [bldpharm.com]
- 3. WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]
- 4. N-(4-甲酰苯基)-N-甲基甲磺酰胺 CAS#: 1895393-75-5 [m.chemicalbook.com]
- 5. 1,1-Dioxo-1,2-benzothiazol-3-one;ethane | C9H11NO3S | CID 54189935 - PubChem [pubchem.ncbi.nlm.nih.gov]
